tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate
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Overview
Description
tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a pyrrolidinone moiety. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and versatile .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and tetrabutylammonium bromide. Reaction conditions often involve mild temperatures and the use of solvents such as methylene chloride and chloroform .
Major Products Formed
The major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various carbamate derivatives .
Scientific Research Applications
tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a protecting group in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
N-Boc-protected anilines: Compounds with similar protecting groups used in organic synthesis.
Tetrasubstituted pyrroles: Compounds with similar structural features used in various chemical reactions.
Uniqueness
tert-Butyl ((S)-1-cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)carbamate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in complex organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C12H19N3O3 |
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Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)15-9(7-13)6-8-4-5-14-10(8)16/h8-9H,4-6H2,1-3H3,(H,14,16)(H,15,17)/t8-,9-/m0/s1 |
InChI Key |
LPEIGKJTORRJGI-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C[C@@H]1CCNC1=O)C#N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCNC1=O)C#N |
Origin of Product |
United States |
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